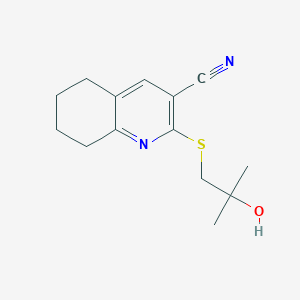![molecular formula C13H15N3O2S B7593787 [2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)
[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of heterocyclic compounds that contain a five-membered ring and a thiadiazole moiety. In
Mechanism of Action
The exact mechanism of action of [2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone is not well understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes or receptors in the body. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the production of prostaglandins, which are known to play a role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using [2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone in lab experiments is its potential to exhibit multiple biological activities. This compound has been found to possess antitumor, anti-inflammatory, and antimicrobial activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research on [2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to explore its mechanism of action and identify its molecular targets in the body. Additionally, future research can focus on developing more efficient synthesis methods for this compound to improve its yield and bioavailability.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its versatile biological activities make it an attractive compound for further investigation, and future research can focus on exploring its therapeutic potential and mechanism of action.
Synthesis Methods
The synthesis of [2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone involves the reaction of furan-2-carbaldehyde, 2-aminocaproic acid, and thiocarbohydrazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, followed by the addition of hydrochloric acid to obtain the final product in good yield.
Scientific Research Applications
[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to possess anticonvulsant and analgesic properties.
properties
IUPAC Name |
[2-(furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-13(10-9-14-19-15-10)16-7-3-1-2-5-11(16)12-6-4-8-18-12/h4,6,8-9,11H,1-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNYSRUQFOFPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=NSN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)


![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)
![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)
